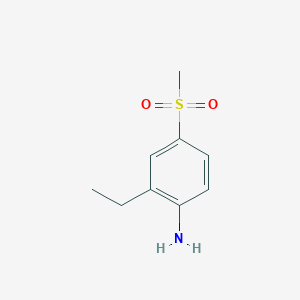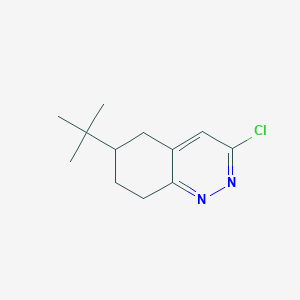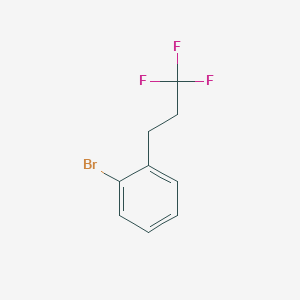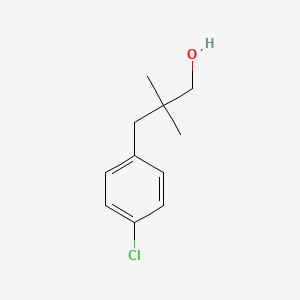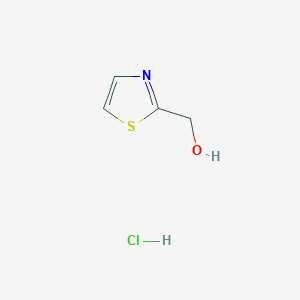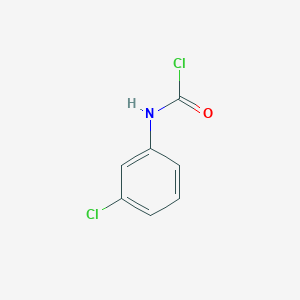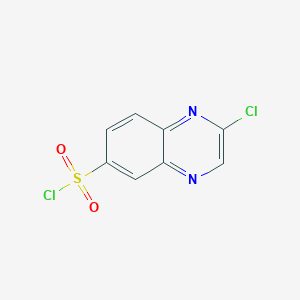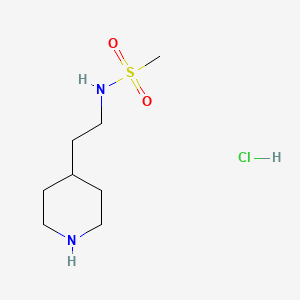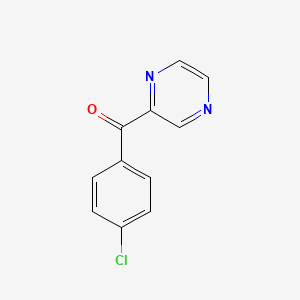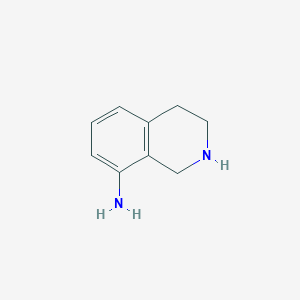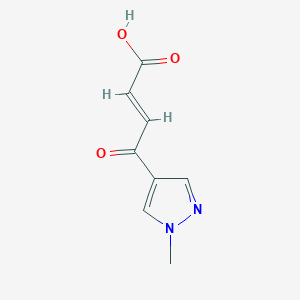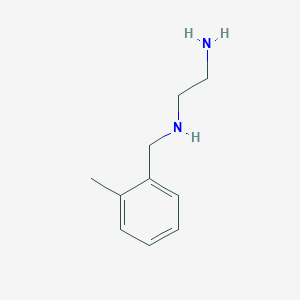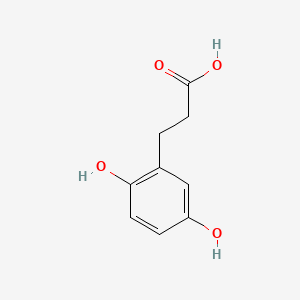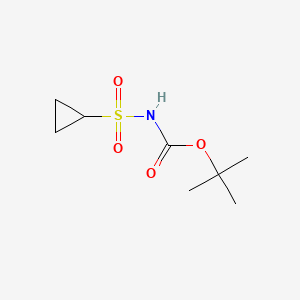
Tert-butyl cyclopropylsulfonylcarbamate
Vue d'ensemble
Description
Tert-butyl cyclopropylsulfonylcarbamate (TBSC) is a derivative of the amino acid phenylalanine. It is a compound with the molecular formula C8H15NO4S .
Molecular Structure Analysis
The molecular structure of Tert-butyl cyclopropylsulfonylcarbamate consists of a carbamate group (O-CO-NH-) attached to a tert-butyl group and a cyclopropylsulfonyl group . The carbamate group is a key structural motif in many approved drugs and prodrugs .
Chemical Reactions Analysis
While specific chemical reactions involving Tert-butyl cyclopropylsulfonylcarbamate are not available, carbamates in general are known to undergo a variety of reactions. For example, they can be hydrolyzed to yield alcohols and amines .
Applications De Recherche Scientifique
Organic Synthesis Building Blocks
Tert-butyl cyclopropylsulfonylcarbamate and its derivatives serve as crucial building blocks in organic synthesis. They are often utilized for creating complex molecular structures, demonstrating their versatility in the field of organic chemistry. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate, showcasing their role as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds are highlighted for their importance as components in various chemical transformations, emphasizing their potential in the synthesis of diverse organic compounds (Guinchard, Vallée, & Denis, 2005).
Synthesis of Chiral Ligands and Peptide Nucleic Acids (PNAs)
Optically active tert-butyl cyclopropylsulfonylcarbamate derivatives, such as trans-tert-butyl-2-aminocyclopentylcarbamate, have potential uses as scaffolds for chiral ligands and as modified backbone units for peptide nucleic acids. The development of practical synthesis methods for these compounds, along with the optical resolution of their racemic forms, highlights their importance in the synthesis of enantiomerically pure compounds, which are crucial in the development of asymmetric catalysts and biologically active molecules (Xu & Appella, 2006).
Pharmaceutical Drug Synthesis
The tert-butyl group, a common motif in medicinal chemistry, is integral in the modification of bioactive compounds. The synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate through asymmetric Mannich reactions showcases its application in creating drug analogues. This process underlines the role of tert-butyl cyclopropylsulfonylcarbamate derivatives in developingpharmaceuticals, where precise control over molecular structure is essential for achieving desired therapeutic effects (Yang, Pan, & List, 2009).
Material Science and Polymer Chemistry
Tert-butyl cyclopropylsulfonylcarbamate derivatives also find applications in material science, particularly in the synthesis of polymers. For example, polysulfone-graft-poly(tert-butyl acrylate) exhibits unique properties such as nanophase separation and pH-dependent iridescence, highlighting its potential in developing advanced materials with specific optical and chemical properties (Lu, Liu, & Duncan, 2004).
Catalysis and Chemical Reactions
The utility of tert-butyl cyclopropylsulfonylcarbamate derivatives in catalysis is another significant area of research. They serve as catalysts or intermediates in various chemical reactions, such as the catalytic asymmetric oxidation of tert-butyl disulfide, leading to the synthesis of chiral compounds. This demonstrates their role in facilitating specific reaction pathways and producing enantiomerically pure substances, which are vital in pharmaceutical and agrochemical industries (Cogan et al., 1998).
Environmental and Analytical Chemistry
The study of tert-butyl cyclopropylsulfonylcarbamate derivatives extends to environmental and analytical chemistry. Their degradation products and reactions under various conditions provide insights into environmental impact and potential applications in detecting and analyzing chemical substances (Hong, Win, & Pehkonen, 1998).
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-cyclopropylsulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-8(2,3)13-7(10)9-14(11,12)6-4-5-6/h6H,4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXGDPBFRRQZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609736 | |
| Record name | tert-Butyl (cyclopropanesulfonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl cyclopropylsulfonylcarbamate | |
CAS RN |
681808-26-4 | |
| Record name | 1,1-Dimethylethyl N-(cyclopropylsulfonyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681808-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (cyclopropanesulfonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(CYCLOPROPYLSULFONYL)CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



